molecular formula C5H5ClN2O2 B7820007 6-chloro-4-methoxy-3(2H)-pyridazinone

6-chloro-4-methoxy-3(2H)-pyridazinone

Cat. No. B7820007
M. Wt: 160.56 g/mol
InChI Key: TTZCTTKZDVBNOH-UHFFFAOYSA-N
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Description

6-chloro-4-methoxy-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C5H5ClN2O2 and its molecular weight is 160.56 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-chloro-4-methoxy-3(2H)-pyridazinone involves the reaction of 4-methoxy-3(2H)-pyridazinone with thionyl chloride followed by treatment with sodium hydroxide and then with hydrochloric acid to yield the final product.

Starting Materials
4-methoxy-3(2H)-pyridazinone, Thionyl chloride, Sodium hydroxide, Hydrochloric acid

Reaction
4-methoxy-3(2H)-pyridazinone is reacted with thionyl chloride to form 6-chloro-4-methoxy-3(2H)-pyridazinone-1-oxide., The 6-chloro-4-methoxy-3(2H)-pyridazinone-1-oxide is then treated with sodium hydroxide to form 6-chloro-4-methoxy-3(2H)-pyridazinone., Finally, the 6-chloro-4-methoxy-3(2H)-pyridazinone is treated with hydrochloric acid to yield the final product, 6-chloro-4-methoxy-3(2H)-pyridazinone.

properties

IUPAC Name

3-chloro-5-methoxy-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2/c1-10-3-2-4(6)7-8-5(3)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZCTTKZDVBNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901286515
Record name 6-Chloro-4-methoxy-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-methoxy-3(2H)-pyridazinone

CAS RN

952569-55-0
Record name 6-Chloro-4-methoxy-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952569-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-4-methoxy-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901286515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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